molecular formula C22H20 B13938257 BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- CAS No. 63020-39-3

BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-

Cat. No.: B13938257
CAS No.: 63020-39-3
M. Wt: 284.4 g/mol
InChI Key: DFKQEQMVSBDKRB-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H20 It is a derivative of benz(a)anthracene, characterized by the presence of four fused benzene rings with methyl groups at positions 7, 8, 9, and 12

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benz(a)anthracene-7,12-dione and other quinones.

    Reduction: Formation of dihydrobenz(a)anthracene derivatives.

    Substitution: Formation of halogenated or nitrated benz(a)anthracene derivatives.

Scientific Research Applications

BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Explored for its potential use in developing anticancer agents due to its structural similarity to known carcinogens.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and potentially carcinogenic effects. The compound may also generate reactive oxygen species (ROS) during metabolic activation, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without methyl substitutions.

    7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at positions 7 and 12.

    Benzo(a)pyrene: Another PAH with a similar structure but different ring fusion pattern.

Uniqueness

BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and biological interactions. The presence of four methyl groups can affect the compound’s solubility, stability, and overall behavior in chemical and biological systems.

Properties

CAS No.

63020-39-3

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

7,8,9,12-tetramethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-13-9-11-18-16(4)22-19(15(3)21(18)14(13)2)12-10-17-7-5-6-8-20(17)22/h5-12H,1-4H3

InChI Key

DFKQEQMVSBDKRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C3C(=C2C)C=CC4=CC=CC=C43)C)C

Origin of Product

United States

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